molecular formula C12H12ClIO B2545501 1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287287-67-4

1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2545501
CAS No.: 2287287-67-4
M. Wt: 334.58
InChI Key: QBECTSMUWSKUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique structure, which includes a bicyclo[1.1.1]pentane core substituted with a 4-chloro-3-methoxyphenyl group and an iodine atom. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensionality, making it a valuable bioisostere for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach allows for high-throughput synthesis and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(4-Chloro-3-methoxyphenyl)-3-fluorobicyclo[1.1.1]pentane .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core mimics the geometry of para-substituted benzene rings, allowing it to bind to similar targets. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane
  • 1-(3-Methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
  • 1-(4-Chloro-3-methoxyphenyl)-3-bromobicyclo[1.1.1]pentane

Comparison: 1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both a chloro and methoxy group on the phenyl ring, as well as an iodine atom on the bicyclo[1.1.1]pentane core. This combination of substituents imparts distinct physicochemical properties, such as increased lipophilicity and potential for halogen bonding interactions, which can enhance its biological activity and stability compared to similar compounds .

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIO/c1-15-10-4-8(2-3-9(10)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBECTSMUWSKUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC(C2)(C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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